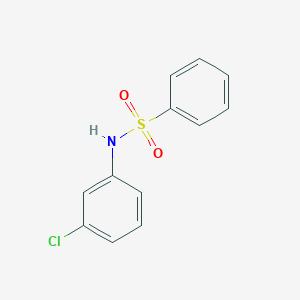

N-(3-Chlorophenyl)benzenesulfonamide

Descripción general

Descripción

“N-(3-Chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10ClNO2S . It is a derivative of benzenesulfonamide, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

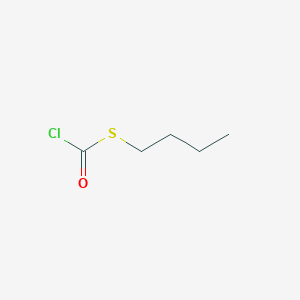

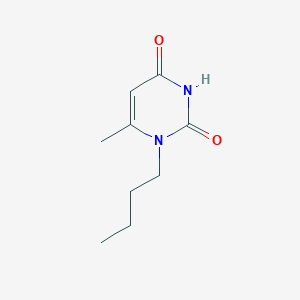

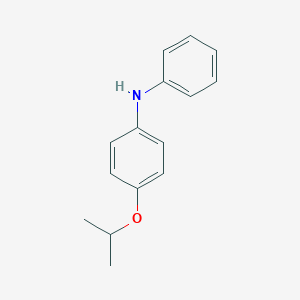

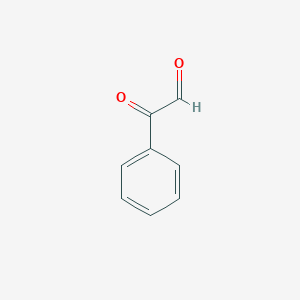

While specific synthesis methods for “this compound” were not found in the search results, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with ammonia or an amine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group, which is in turn attached to a 3-chlorophenyl group . The average molecular weight is 267.731 Da .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its melting point is between 135-137 degrees Celsius .Aplicaciones Científicas De Investigación

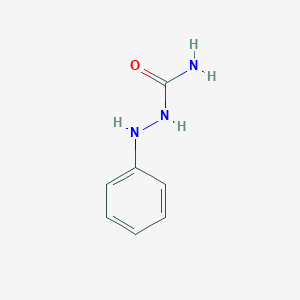

Structural Analysis and Medicinal Potential : N-(3-Chlorophenyl)benzenesulfonamide exhibits extensive intra- and intermolecular hydrogen bonds, forming chains of molecules. These structural properties suggest potential for medicinal applications, particularly as carbamoylsulfonamide derivatives have significant promise in this area (Siddiqui et al., 2008).

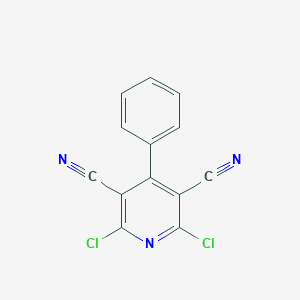

Antibacterial and Enzyme Inhibition Properties : Some derivatives of this compound have shown moderate to high activity against Gram-positive and Gram-negative bacterial strains. Additionally, certain molecules exhibit good inhibition of the α-glucosidase enzyme, suggesting potential in antienzymatic treatments (Abbasi et al., 2016).

Photolytic Conversion : N-(4-Chlorophenyl)benzenesulfonamide, a related compound, has been studied for its conversion to nitroso- and nitro-products under irradiation. This photolytic process is significant for understanding the environmental behavior and potential applications of such compounds (Miller & Crosby, 1983).

Crystal Structure Analysis : The crystal structure of this compound features a specific arrangement where the N—H bond is trans to one of the S=O bonds, and the molecules are connected into chains. Such structural insights are crucial for potential applications in crystallography and materials science (Gowda et al., 2008).

Antitumor Activity : Derivatives of benzenesulfonamide, including those structurally related to this compound, have shown promising broad-spectrum antitumor activity against various tumor cell lines, highlighting their potential in cancer research (Rostom, 2006).

Carbonic Anhydrase Inhibitory Effects : Some derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This suggests potential applications in developing new therapeutic agents (Gul et al., 2016).

Progesterone Receptor Antagonists : this compound derivatives have been developed as novel nonsteroidal progesterone receptor antagonists, useful in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).

Solubility and Dissolution Properties : Understanding the solubility of benzenesulfonamide in various solvents is crucial for its industrial applications, including separation and reaction processes (Li et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVDFRYULHBWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339357 | |

| Record name | N-(3-Chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54129-19-0 | |

| Record name | N-(3-Chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B86782.png)

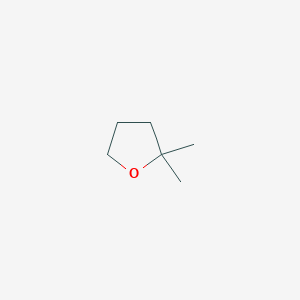

![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)